Methods of Synthesis
The synthesis of (-)-O-Desmethyl Tramadol-d6 typically involves two main steps: the demethylation of tramadol followed by deuteration. The process begins with tramadol, which undergoes demethylation using reagents such as boron tribromide or other demethylating agents to yield O-Desmethyl Tramadol.
Industrial Production Methods
For large-scale synthesis, industrial methods focus on optimizing reaction conditions to maximize both yield and purity. This includes the careful selection of reagents and solvents, reaction temperature control, and purification processes post-synthesis.
Molecular Structure
The molecular formula for (-)-O-Desmethyl Tramadol-d6 is C15H17D6NO2·HCl, with a molecular weight of approximately 291.80 g/mol. The structure features a cyclohexyl group attached to a phenolic ring, with specific stereochemistry that influences its biological activity.
O[C@]1(C2=CC=CC(O)=C2)CCCC[C@@H]1CN(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,...
This structure allows for specific interactions with biological targets, particularly opioid receptors .
Types of Reactions
(-)-O-Desmethyl Tramadol-d6 can participate in various chemical reactions:
These reactions lead to the formation of various derivatives that can be used for further studies or applications.
Mechanism of Action
(-)-O-Desmethyl Tramadol-d6 primarily acts as an analgesic through its interaction with the opioid receptors in the central nervous system. It is metabolized mainly by cytochrome P450 enzymes (notably CYP2D6), which convert tramadol into its active metabolites. The compound exhibits a significantly higher affinity for the μ-opioid receptor compared to tramadol itself, contributing substantially to its analgesic effects.
The mechanism involves:
Physical Properties
The compound is typically stored at -20°C and is presented in a hydrochloride salt form when dissolved in methanol at concentrations such as 100 µg/mL.
Chemical Properties
These properties make it suitable for various analytical methods including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Scientific Applications
(-)-O-Desmethyl Tramadol-d6 has several important applications:
These applications underscore its significance in both clinical and research settings related to pain management and drug metabolism .
(-)-O-Desmethyl Tramadol-d6 is a deuterium-labeled analog of (-)-O-Desmethyl Tramadol (also known as (-)-M1), the principal pharmacologically active metabolite of the analgesic tramadol. Its chemical structure comprises a cyclohexane ring with two chiral centers, a phenolic hydroxyl group, and a dimethylaminoethyl side chain. The compound is formally designated as (1S,2S)-3-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol, with six deuterium atoms replacing hydrogen atoms at the two N-methyl groups (N(CD₃)₂) [5] [6] [7]. This isotopic labeling yields a molecular formula of C₁₅H₁₇D₆NO₂ and a molecular weight of 255.39 g/mol for the free base, or 291.85 g/mol for the hydrochloride salt [3] [6]. The deuterium atoms are strategically positioned at metabolically stable sites to ensure isotopic integrity during analytical procedures, thereby minimizing kinetic isotope effects that could alter biological behavior [5] [8].
Table 1: Structural and Physicochemical Properties
Property | Specification |
---|---|
IUPAC Name | rel-3-[(1S,2S)-2-[(dimethyl-d₃ amino)methyl]-1-hydroxycyclohexyl]phenol |
Molecular Formula (Free Base) | C₁₅H₁₇D₆NO₂ |
Molecular Weight | 255.39 g/mol |
CAS Number (Free Base) | 873928-73-5 |
CAS Number (Hydrochloride) | 1261393-87-6 |
Chiral Centers | (1S,2S) Configuration |
Deuterium Positions | Six deuterium atoms at N-methyl groups (N(CD₃)₂) |
(-)-O-Desmethyl Tramadol is generated in vivo via cytochrome P450 (CYP) 2D6-mediated O-demethylation of the parent drug tramadol, a racemic mixture of (+)-(1R,2R)- and (-)-(1S,2S)-enantiomers [2] [4] [9]. This metabolic step is stereoselective, with CYP2D6 exhibiting preferential activity toward (+)-tramadol [9]. Consequently, (-)-O-Desmethyl Tramadol is formed at lower concentrations than its (+)-counterpart but retains distinct pharmacological properties. While (+)-O-Desmethyl Tramadol is a potent μ-opioid receptor agonist (exhibiting ~300-fold greater affinity for μ-receptors than tramadol), (-)-O-Desmethyl Tramadol acts primarily as a norepinephrine reuptake inhibitor [4] [9]. This dual mechanism underpins tramadol’s multimodal analgesia:
Genetic polymorphisms in CYP2D6 significantly influence (-)-O-Desmethyl Tramadol formation. Individuals classified as "poor metabolizers" exhibit reduced M1 production, diminishing tramadol’s analgesic efficacy and highlighting the metabolite’s therapeutic indispensability [2] [9]. Unlike tramadol, (-)-O-Desmethyl Tramadol itself does not require metabolic activation for norepinephrine reuptake inhibition, making it pharmacologically active independent of CYP2D6 status [4].
Table 2: Metabolic Pathways and Pharmacological Roles of Tramadol Enantiomers and Metabolites
Compound | Primary Metabolic Enzyme | Key Pharmacological Activity | Receptor Affinity/Mechanism |
---|---|---|---|
(+)-(1R,2R)-Tramadol | CYP3A4 (N-demethylation) | Serotonin Reuptake Inhibition | Weak μ-opioid agonist |
(-)-(1S,2S)-Tramadol | CYP2B6 (N-demethylation) | Norepinephrine Reuptake Inhibition | Negligible opioid activity |
(+)-O-Desmethyl Tramadol | CYP2D6 | μ-Opioid Receptor Agonism | High-affinity μ-opioid agonist |
(-)-O-Desmethyl Tramadol | CYP2D6 | Norepinephrine Reuptake Inhibition | Low μ-opioid affinity; NET inhibition |
Deuterium labeling of (-)-O-Desmethyl Tramadol serves as a cornerstone for precise bioanalytical quantification in complex biological matrices. The incorporation of six deuterium atoms creates a distinct mass shift (+6 Da) from the endogenous analyte, enabling unambiguous differentiation via mass spectrometry without altering chemical polarity, chromatographic behavior, or protein-binding characteristics [3] [5] [8]. This isotopic separation is critical for:
Table 3: Analytical Performance Advantages of Deuterated Internal Standards
Parameter | Non-Deuterated IS | (-)-O-Desmethyl Tramadol-d6 IS |
---|---|---|
Chemical Behavior | May differ structurally | Identical except for mass |
Chromatography | Variable retention time | Near-identical retention time |
Ionization Efficiency | Subject to different matrix effects | Corrects for co-eluting matrix effects |
Quantification Accuracy | Moderate | High (precision typically <15% RSD) |
Regulatory Acceptance | Less preferred | Gold standard for LC-MS/MS bioanalysis |
The application of (-)-O-Desmethyl Tramadol-d6 in validated LC-MS/MS methods enables sensitive quantification (limit of quantification: ~0.025–2.5 ng/mL) of the metabolite in plasma, serum, and urine. This supports critical pharmacokinetic studies exploring genetic polymorphisms, drug interactions, and bioequivalence of tramadol formulations [2] [9] [10]. Furthermore, its stability under freezer storage (-20°C) and during sample processing ensures analytical reproducibility across large-scale clinical trials [5] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7